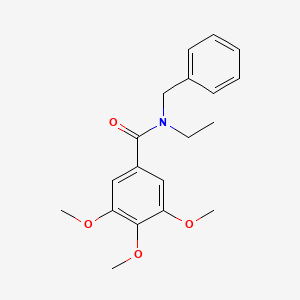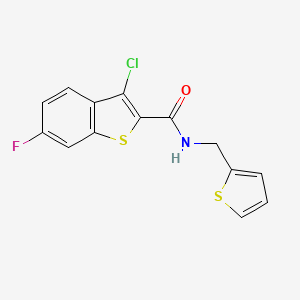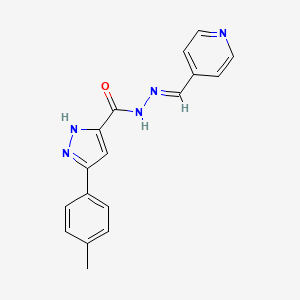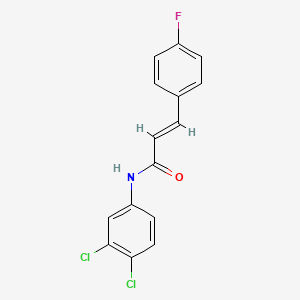![molecular formula C16H14ClN3O4 B5610183 5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide](/img/structure/B5610183.png)
5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of a class of chemicals known for their biological effects and applications in various fields such as pharmacology, medicine, and agriculture.
Synthesis Analysis
The synthesis of compounds similar to 5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide often involves multistep reactions starting from basic organic compounds. For example, Ravinaik et al. (2021) described the synthesis of related compounds starting from 2-(4-methylphenyl)acetic acid and other components (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is typically characterized by techniques such as X-ray diffraction. For instance, Hu Yang (2009) conducted a crystal structure analysis of a related compound (Hu Yang, 2009).
Chemical Reactions and Properties
These compounds often exhibit reactions with various organic and inorganic reagents. Stepanov et al. (2019) studied the chemical properties of a related compound, focusing on its reactions with N- and S-nucleophilic reagents (Stepanov et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as stability and crystalline structure, are significant for their application. For example, Wang et al. (2006) analyzed the stability of crystals of related compounds (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are key to understanding their potential applications. A study by Bohle and Perepichka (2009) explored the reactivity of a similar compound in various chemical environments (Bohle & Perepichka, 2009).
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10-16(20-24-19-10)22-9-8-18-15(21)14-7-6-13(23-14)11-4-2-3-5-12(11)17/h2-7H,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGNEFKBMKVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]carbonyl}benzenesulfonamide](/img/structure/B5610102.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5610115.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5610133.png)
![methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5610137.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5610144.png)


![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B5610214.png)